molecular formula C9H7NO3 B13032562 2-(Benzo[c]isoxazol-3-yl)aceticacid

2-(Benzo[c]isoxazol-3-yl)aceticacid

Cat. No.: B13032562
M. Wt: 177.16 g/mol
InChI Key: LGTFZUYABXMVKS-UHFFFAOYSA-N
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Description

2-(Benzo[c]isoxazol-3-yl)aceticacid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[c]isoxazol-3-yl)aceticacid typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the use of α-bromo-1,2-benzisoxazole-3-acetic acid as an intermediate .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[c]isoxazol-3-yl)aceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Benzo[c]isoxazol-3-yl)aceticacid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Benzo[c]isoxazol-3-yl)aceticacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1,2-Benzisoxazole-3-acetic acid
  • α-Bromo-1,2-benzisoxazole-3-acetic acid
  • 2-(1,2-Benzisoxazol-3-yl)acetic acid

Comparison: Compared to other similar compounds, 2-(Benzo[c]isoxazol-3-yl)aceticacid stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-(2,1-benzoxazol-3-yl)acetic acid

InChI

InChI=1S/C9H7NO3/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8/h1-4H,5H2,(H,11,12)

InChI Key

LGTFZUYABXMVKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1)CC(=O)O

Origin of Product

United States

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